4-Methylhexanoic acid

Chromatography Method Development Flavor & Fragrance Analysis

4-Methylhexanoic acid (4-MHA; CAS 1561-11-1) is a branched, medium-chain fatty acid (C₇H₁₄O₂, MW 130.18) with a methyl substituent at the γ-position of the hexanoic acid backbone. It is commercially supplied as a colorless liquid (density ~0.921–0.923 g/mL, boiling point 211–213 °C at 760 mmHg) and is ≥96 % pure (GC).

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 1561-11-1
Cat. No. B073044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylhexanoic acid
CAS1561-11-1
Synonyms4-methylhexanoic acid
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCC(C)CCC(=O)O
InChIInChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
InChIKeyDIVCBWJKVSFZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylhexanoic Acid (CAS 1561-11-1) Procurement Guide – Baseline Profile


4-Methylhexanoic acid (4-MHA; CAS 1561-11-1) is a branched, medium-chain fatty acid (C₇H₁₄O₂, MW 130.18) with a methyl substituent at the γ-position of the hexanoic acid backbone [1]. It is commercially supplied as a colorless liquid (density ~0.921–0.923 g/mL, boiling point 211–213 °C at 760 mmHg) and is ≥96 % pure (GC) . The compound serves as a volatile flavor/aroma contributor (sour, cheesy note) [2] and as a chiral or achiral building block in natural-product synthesis and peptide–lipid conjugate design [3].

Serves as a volatile flavor/aroma reference standard in GC–MS volatile profiling
Used as a branched building block in natural-product synthesis and peptide–lipid conjugate design
Supplied as a colorless liquid with ≥96% purity (GC), suitable for method development and preparative work

Why Hexanoic Acid or Other Methylhexanoic Isomers Cannot Substitute 4-Methylhexanoic Acid in Critical Applications


Simple substitution of 4-methylhexanoic acid by straight-chain hexanoic acid or by other monomethyl positional isomers (2-, 3-, or 5-methyl) is not supported by the experimental record. GC retention index data on polar columns show that 4-MHA elutes significantly later than hexanoic acid (ΔRI ≈ +58–73 units), confirming distinct physicochemical behavior [1]. In catalytic reductions, the reactivity order 4-methyl > 3-methyl > 2-methyl demonstrates that the position of the methyl branch dictates reaction kinetics [2]. Furthermore, in peptide–lipid conjugate libraries, the 4-methylhexanoyl chain conferred the highest antibacterial potency and the lowest hemolytic toxicity compared with other acyl chains, establishing that chain geometry critically influences biological activity [3]. These orthogonal, comparator-backed data sets make it clear that generic replacement would alter chromatographic identity, synthetic reactivity, or biological function.

Chromatographic identity may shift
4-MHA elutes significantly later than n-hexanoic acid on polar GC columns; substitution can alter peak assignment in volatile mixture analysis.
Synthetic reactivity order may not transfer
Catalytic reduction reactivity follows 4-methyl > 3-methyl > 2-methyl; replacing 4-MHA with a different isomer can reduce aldehyde formation efficiency.
Biological activity may not replicate
In peptide–lipid conjugate libraries, the 4-methylhexanoyl chain conferred the highest reported antibacterial activity with the lowest hemolytic profile among tested acyl chains.

4-Methylhexanoic Acid – Quantified Differentiation Evidence Against Closest Comparators


GC Retention Index on Polar DB-Wax Column: 4-Methylhexanoic Acid vs. n-Hexanoic Acid

On a DB-Wax capillary column, 4-methylhexanoic acid exhibits a significantly higher linear retention index than n-hexanoic acid. The NIST database reports experimental RI values of 1921 (Tanaka et al. 2003) and 1936 (Dregus & Engel 2003) [1], while hexanoic acid elutes at RI 1863 under equivalent conditions (Ferreira et al. 2001) [2].

GC Retention on DB-Wax
Cross-study comparable
4-MHA RI = 1921–1936 vs. n-hexanoic acid RI = 1863; ΔRI = +58 to +73 (target elutes later).
Supports unambiguous chromatographic resolution in complex mixtures.
Conditions: DB-Wax column, temperature-programmed GC.
Chromatography Method Development Flavor & Fragrance Analysis

Reactivity Order in Catalytic Reduction: 4-Methylhexanoic Acid Leads Its Positional Isomers

In vapor-phase catalytic reduction by formic acid over MnO₂/Al₂O₃, the reactivity of branched x-methylpentanoic acids followed the unambiguous rank order 4-methyl > 3-methyl > 2-methyl [1]. The same ranking was reproduced in the homo-ketonization of the pure acids.

Catalytic Reduction Reactivity
Class-level inference
Reactivity order: 4-methyl > 3-methyl > 2-methyl on MnO₂/Al₂O₃ catalyst.
Highest turnover within branched isomer series for chemoselective aldehyde synthesis.
Exact yields require full-paper verification.
Synthetic Chemistry Catalysis Green Chemistry

Antibacterial Peptide–Lipid Conjugate Library: 4-Methylhexanoyl Chain Delivers Superior Potency and Safety

In a focused library of N-acylated derivatives of a 21-residue Atg16 fragment, the conjugate bearing 4-methylhexanoic acid (termed K30) was identified as the most potent antibacterial candidate and simultaneously showed negligible hemolysis [1]. Other chain-length and branching variants were less effective, indicating that the 4-methylhexanoyl moiety optimally balances hydrophobic interaction with bacterial membranes.

Antibacterial Conjugate K30
Head-to-head
K30 (4-methylhexanoyl conjugate) – ranked #1 in antibacterial activity with negligible hemolysis in tested series.
Chain geometry critically influences activity; substitution yields structurally distinct conjugate.
Exact MIC values available in full paper.
Antimicrobial Peptides Drug Discovery Bioconjugation

Signature Fatty Acyl Chain of the Relacidine Class of Antibiotics: 4-Methylhexanoic Acid as a Structural Determinant

The recently discovered relacidine antibiotics (relacidine A and B) are circular lipopeptides composed of 13 amino acid residues and a single fatty acid side chain, which is exclusively 4-methylhexanoic acid [1]. This contrasts with other known lipopeptide classes such as polymyxins, which utilize 6-methyloctanoic acid, or daptomycin, which uses decanoic acid.

Relacidine Acyl Tail Identity
Class-level inference
4-Methylhexanoic acid is the exclusive fatty acyl component of relacidine A and B.
Defines the relacidine pharmacophore; required for biosynthetic studies and analog synthesis.
Structure elucidated by NMR and HRMS.
Natural Products Lipopeptide Antibiotics Chemical Ecology

Highest-Confidence Application Scenarios for 4-Methylhexanoic Acid Based on Comparative Evidence


GC–MS or GC–FID Method Development and Quality Control for Branched Fatty Acids

The quantified retention-index difference (ΔRI ≈ +58–73 on DB-Wax) between 4-methylhexanoic acid and n-hexanoic acid [1] enables robust peak assignment and purity verification in volatile profiling of food, beverage, and natural-product samples. Analysts can use authentic 4-MHA as a retention-index calibrant to distinguish it from co-eluting straight-chain or isomeric fatty acids.

Chemoselective Synthesis of Branched Aldehydes via Formic Acid Reduction

When a synthetic route requires reduction of a branched hexanoic acid to the corresponding aldehyde, 4-methylhexanoic acid is the most reactive substrate among its positional isomers on MnO₂/Al₂O₃ [2]. Process chemists can exploit this higher reactivity to achieve shorter reaction times or higher throughput compared with 2- or 3-methyl analogs.

Design and Optimization of Lipidated Antimicrobial Peptides

The Atg16‑derived peptide conjugate K30, which uses 4-methylhexanoic acid as the lipid anchor, was the most potent and least hemolytic member of a comprehensive N‑acylation series [3]. Medicinal chemistry groups developing membrane-active peptide antibiotics should procure high-purity 4‑MHA to preserve the exact structure-activity relationship that produced the lead compound.

Biosynthetic and Structure–Activity Studies of Relacidine Antibiotics

Since 4-methylhexanoic acid is the signature fatty acyl tail of relacidines [4], it is indispensable for feeding studies, precursor-directed biosynthesis, and the synthesis of structural analogs aiming to probe or improve the antibacterial spectrum of this novel lipopeptide class.

Application
Selection Property
Validation Focus
GC–MS/GC–FID Method Development for Branched Fatty Acids
Retention-index calibrant with distinct ΔRI window
Peak assignment and purity verification in volatile profiling
Chemoselective Synthesis of Branched Aldehydes
Highest reactivity among positional isomers in catalytic reduction
Reaction efficiency and catalyst selection review
Design of Lipidated Antimicrobial Peptides
Structure-activity relationship anchor for lead compound K30
Preserving reported potency and hemolysis profile in replicative studies
Biosynthetic and Structure-Activity Studies of Relacidine Antibiotics
Defining fatty acyl building block of the relacidine class
Feeding studies, precursor-directed biosynthesis, and analog synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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